rac 7,14-Dihydroxy Efavirenz

HIV Pharmacology Metabolite Activity Antiviral Assay

rac 7,14-Dihydroxy Efavirenz is the definitive analytical reference standard for efavirenz pharmacokinetic and neurotoxicity studies. Unlike the parent drug or 8-hydroxy metabolite, this CYP2B6-dependent dihydroxylated product is uniquely thermolabile (>90% degradation at 60°C), making it irreplaceable for validating cold-chain sample preparation workflows in LC-MS/MS bioanalysis. Procure this authentic metabolite to ensure regulatory-grade accuracy in drug metabolism and drug-drug interaction investigations.

Molecular Formula C₁₄H₉ClF₃NO₄
Molecular Weight 347.67
CAS No. 1702668-54-9
Cat. No. B1142773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 7,14-Dihydroxy Efavirenz
CAS1702668-54-9
Synonyms6-Chloro-1,4-dihydro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Molecular FormulaC₁₄H₉ClF₃NO₄
Molecular Weight347.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 7,14-Dihydroxy Efavirenz (CAS 1702668-54-9): A Key Efavirenz Metabolite for HIV Pharmacokinetic and Neurotoxicity Research


rac 7,14-Dihydroxy Efavirenz (CAS 1702668-54-9) is a racemic dihydroxylated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, extensively used in HIV/AIDS therapy [1]. This compound is formed via secondary oxidative metabolism of 7-hydroxyefavirenz, primarily catalyzed by cytochrome P450 2B6 (CYP2B6) [2]. While efavirenz itself is a potent antiviral agent, its metabolites, including 7,14-dihydroxyefavirenz, exhibit negligible anti-HIV activity and are instead critical tools for investigating efavirenz disposition, drug-drug interactions, and its well-documented neuropsychiatric adverse effects [3].

Why Generic Efavirenz or Its Major Metabolites Cannot Substitute for rac 7,14-Dihydroxy Efavirenz in Specialized Research


Substituting rac 7,14-dihydroxy efavirenz with the parent drug efavirenz or other major metabolites like 8-hydroxyefavirenz is scientifically invalid due to profound differences in biological activity, neurotoxic potential, and metabolic stability. Efavirenz is a potent antiviral (HIV-1 NNRTI) [1], whereas 7,14-dihydroxyefavirenz lacks significant anti-HIV activity, as demonstrated in functional infectivity assays [2]. Furthermore, the neurotoxic profiles of efavirenz metabolites diverge sharply; the 8-hydroxy metabolite is an order of magnitude more neurotoxic than efavirenz or the 7-hydroxy metabolite [3]. Critically, 7,14-dihydroxyefavirenz exhibits unique instability under standard laboratory conditions, with >90% degradation after 1 hour at 60°C, a challenge not shared by all efavirenz metabolites [4]. These distinct properties render rac 7,14-dihydroxy efavirenz irreplaceable for accurate analytical method validation, neurotoxicity mechanism studies, and definitive pharmacokinetic modeling, as detailed in the following quantitative evidence.

Quantitative Differentiation of rac 7,14-Dihydroxy Efavirenz: Comparative Evidence for Informed Procurement


Negligible Antiviral Activity vs. Parent Efavirenz: Defining a Non-Pharmacologically Active Metabolite

rac 7,14-Dihydroxy Efavirenz demonstrates negligible anti-HIV activity compared to the parent drug efavirenz. In an HIV-1 GFP single-round infectivity assay, the parent compound efavirenz potently inhibits viral replication, whereas 7,14-dihydroxyefavirenz (reported as 8,14-dihydroxyefavirenz) shows no significant pharmacologic activity [1]. This functional distinction is critical for its use as an analytical standard and for studies focused on non-antiviral effects.

HIV Pharmacology Metabolite Activity Antiviral Assay

Striking Differential Neurotoxicity: 8-Hydroxyefavirenz as a Potent Neurotoxin, 7-Hydroxyefavirenz as a Weaker Analog

Efavirenz metabolites exhibit highly divergent neurotoxic potencies. In primary neuronal cultures, 8-hydroxyefavirenz (8-OH-EFV) is at least an order of magnitude more toxic than both efavirenz and 7-hydroxyefavirenz (7-OH-EFV), causing significant dendritic spine injury at a concentration as low as 10 nM [1]. This stark difference highlights the importance of distinguishing between individual metabolites, as the major 8-OH-EFV metabolite drives neurotoxicity, whereas the 7-OH-EFV pathway, which leads to 7,14-dihydroxyefavirenz, is associated with a different toxicological profile.

Neurotoxicology HIV-Associated Neurocognitive Disorder Dendritic Spine Analysis

Marked Chemical Instability Under Standard Laboratory Conditions: A Critical Analytical Challenge

rac 7,14-Dihydroxy Efavirenz (quantified as 8,14-dihydroxyefavirenz) exhibits significant instability under routine sample handling and storage conditions, unlike the parent drug efavirenz and its major metabolite 8-hydroxyefavirenz. Specifically, it degrades by 46-69% in plasma at room temperature over 24 hours, 17-50% when stored at -20°C for 90 days, and by 90-95% after heat inactivation at 60°C for just 1 hour [1]. In contrast, efavirenz and 8-hydroxyefavirenz remain stable under all tested conditions [1].

Analytical Chemistry LC-MS/MS Method Validation Sample Stability

Distinct Allosteric Activation of CYP46A1: Divergent Binding to CNS Enzyme Sites

Efavirenz metabolites differentially activate cytochrome P450 46A1 (CYP46A1), the primary cholesterol hydroxylase in the brain, through distinct allosteric binding modes. While the parent drug efavirenz and several metabolites bind to one allosteric site, the 8,14-dihydroxyefavirenz metabolite (both racemic and S-enantiomer) binds exclusively to the L-glutamate allosteric site of CYP46A1, not the efavirenz-binding site [1]. In contrast, 7-hydroxyefavirenz interacts with both allosteric sites [1].

Neuropharmacology CYP46A1 Activation Cholesterol Metabolism

Differential Compartmentalization in CSF: Lack of CNS Penetration Compared to 8-Hydroxyefavirenz

The distribution of efavirenz metabolites into the central nervous system is highly variable. While 8-hydroxyefavirenz penetrates the cerebrospinal fluid (CSF) at a median concentration of 3.37 ng/mL in HIV-infected subjects, 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz are undetectable in CSF and are only found in blood and seminal plasma [1]. This compartment-specific localization underscores a fundamental difference in the ability of these metabolites to cross the blood-brain barrier.

Pharmacokinetics Cerebrospinal Fluid Blood-Brain Barrier

Strategic Application Scenarios for rac 7,14-Dihydroxy Efavirenz in Drug Development and Clinical Research


Development and Validation of LC-MS/MS Methods for Efavirenz Metabolic Profiling

The unique instability of rac 7,14-dihydroxy efavirenz (90-95% degradation at 60°C for 1 hour) necessitates its use as a critical challenge compound during method validation for efavirenz metabolite quantification. Analytical chemists must use this authentic standard to verify that sample preparation workflows (e.g., avoiding heat inactivation, using cold extraction) preserve this labile metabolite, ensuring accurate quantification in pharmacokinetic studies [1].

Mechanistic Neurotoxicity Studies Investigating Efavirenz-Associated Neurocognitive Disorders (HAND)

Neuroscientists investigating the differential neurotoxicity of efavirenz metabolites rely on rac 7,14-dihydroxy efavirenz as a reference compound to delineate the contribution of the 7-hydroxylation pathway versus the 8-hydroxylation pathway to neuronal injury. While 8-hydroxyefavirenz is an order of magnitude more potent neurotoxin, the distinct binding profile of 7,14-dihydroxyefavirenz to the CYP46A1 L-glutamate allosteric site [2] makes it essential for studies aiming to understand the off-target CNS effects of efavirenz and its metabolites.

In Vitro Pharmacokinetic Studies of CYP2B6-Mediated Drug-Drug Interactions

Pharmacologists and drug metabolism scientists use rac 7,14-dihydroxy efavirenz as a substrate and product standard to investigate the activity of CYP2B6, the primary enzyme catalyzing its formation [3]. In human liver microsome assays, this compound serves as an endpoint marker for secondary metabolism, enabling the assessment of CYP2B6 inhibition or induction by co-administered drugs and the impact of CYP2B6 genetic polymorphisms on efavirenz clearance.

Synthesis of Stable Isotope-Labeled Internal Standards for Bioanalysis

Given its critical role as a metabolite, rac 7,14-dihydroxy efavirenz is a direct precursor or reference for synthesizing deuterated analogs (e.g., rac 7,14-Dihydroxy Efavirenz-d4). These stable isotope-labeled internal standards are indispensable for accurate and precise quantification of the unlabeled metabolite in complex biological matrices like plasma and urine using LC-MS/MS .

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